Acetyl-L-valine methyl amide Acetyl-L-valine methyl amide
Brand Name: Vulcanchem
CAS No.: 19701-84-9
VCID: VC21538990
InChI: InChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11)/t7-/m0/s1
SMILES: CC(C)C(C(=O)NC)NC(=O)C
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol

Acetyl-L-valine methyl amide

CAS No.: 19701-84-9

Cat. No.: VC21538990

Molecular Formula: C8H16N2O2

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

Acetyl-L-valine methyl amide - 19701-84-9

CAS No. 19701-84-9
Molecular Formula C8H16N2O2
Molecular Weight 172.22 g/mol
IUPAC Name (2S)-2-acetamido-N,3-dimethylbutanamide
Standard InChI InChI=1S/C8H16N2O2/c1-5(2)7(8(12)9-4)10-6(3)11/h5,7H,1-4H3,(H,9,12)(H,10,11)/t7-/m0/s1
Standard InChI Key CERMWOUCIZTOBO-ZETCQYMHSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC)NC(=O)C
SMILES CC(C)C(C(=O)NC)NC(=O)C
Canonical SMILES CC(C)C(C(=O)NC)NC(=O)C

Chemical Structure and Properties

Molecular Structure

Acetyl-L-valine methyl amide features a central amino acid core (L-valine) with specific modifications at both terminals. The amino group (N-terminus) is acetylated, while the carboxyl group (C-terminus) is converted to a methyl amide. This structure maintains the chiral center of L-valine, preserving its stereochemistry while modifying its reactivity and solubility properties .

The structure contains:

  • An acetyl group (CH3CO-) attached to the amino nitrogen

  • The valine side chain (isopropyl group)

  • A methyl amide group (-NHCH3) replacing the carboxylic acid

Physical and Chemical Properties

The physical and chemical properties of Acetyl-L-valine methyl amide are summarized in the following table:

PropertyValueReference
Molecular FormulaC8H16N2O2
Molecular Weight172.22 g/mol
Physical StateSolid
Storage ConditionRoom temperature
Purity (Commercial)≥98%
CAS Number19701-84-9
PubChem CID7019867

The compound's structure gives it moderate solubility in polar organic solvents like methanol, which is leveraged in its synthesis and applications .

Synthesis and Preparation Methods

Chemical Synthesis Routes

The synthesis of Acetyl-L-valine methyl amide typically follows a multi-step process involving protection, activation, and modification of the amino acid L-valine. The primary synthetic route involves:

  • N-terminal acetylation of L-valine to form N-acetyl-L-valine

  • Activation of the carboxylic acid group

  • Conversion to the methyl amide derivative

More specifically, the synthesis involves the reaction of L-valine with acetic anhydride to form the N-acetyl derivative, followed by methylation of the amide group. This process can be achieved through various chemical methods, including the use of methyl iodide and a base like sodium hydride.

Laboratory Preparation Methods

One documented laboratory method for preparing Acetyl-L-valine methyl amide involves the ammonolysis of N-acetyl-L-valine methyl ester in dry methanol, which yields the corresponding amide . This approach represents a more straightforward method that can be employed in laboratory settings.

The preparation sequence typically involves:

  • Esterification of N-acetyl-L-valine to form the methyl ester

  • Treatment of the ester with ammonia in methanol to produce the methyl amide

  • Purification of the final product

This method provides a practical approach for laboratory-scale synthesis of the compound for research purposes .

Applications and Research Uses

Pharmaceutical Applications

Acetyl-L-valine methyl amide has gained attention in pharmaceutical research due to its potential as a building block for peptide synthesis and drug development. Its stability and solubility properties make it a valuable compound in the formulation of bioactive molecules. The modified terminals (acetylated N-terminus and methylated amide C-terminus) protect the compound from enzymatic degradation, potentially enhancing its bioavailability and pharmacokinetic properties.

In pharmaceutical development, such amino acid derivatives can serve as:

  • Peptide mimetics with enhanced stability

  • Scaffolds for designing enzyme inhibitors

  • Components in peptidomimetic drug design

  • Tools for structure-activity relationship studies

Materials Science Applications

In materials science, derivatives of amino acids like Acetyl-L-valine methyl amide are used to create responsive polymers. These polymers can change properties in response to environmental conditions such as temperature, which is particularly useful in drug delivery systems.

The amino acid backbone provides chirality and hydrogen bonding sites, which can contribute to:

  • Self-assembling materials

  • Controlled release systems

  • Biocompatible polymers

  • Smart materials with stimuli-responsive properties

Biochemical Research

Acetyl-L-valine methyl amide serves as an important tool in biochemical research, particularly in studies focusing on:

  • Peptide structure and conformation

  • Protein-peptide interactions

  • Enzyme mechanism studies

  • Biophysical investigations of amino acid derivatives

Research involving this compound has included studies on enthalpy of dilution in aqueous solutions, providing insights into the thermodynamic properties of amino acid derivatives and their interactions in solution .

Comparative Analysis with Related Compounds

Comparison with Related Amino Acid Derivatives

While specific research on Acetyl-L-valine methyl amide in biological systems is limited, its structural similarity to other amino acid derivatives suggests potential applications in various fields. A comparative analysis with related compounds helps contextualize its properties and potential applications:

CompoundStructureKey DifferencesPrimary Applications
Acetyl-L-valine methyl amideC8H16N2O2Methylated amide groupPeptide synthesis, materials science
N-AcetylvalineC7H13NO3Free carboxylic acid groupMetabolite, protein modification marker
N-acetyl-L-valine amideC7H14N2O2Unmodified amide groupPeptide research, conformational studies
N-acetylglycine amideC4H8N2O2No side chainReference compound in thermodynamic studies

N-Acetylvaline, a related compound, is a biologically available N-terminal capped form of L-valine. It's worth noting that N-acetyl amino acids can be produced either via direct synthesis by specific N-acetyltransferases or via the proteolytic degradation of N-acetylated proteins by specific hydrolases .

Relationship to Protein Modification

N-terminal acetylation of proteins is a widespread and highly conserved process in eukaryotes, involved in protection and stability of proteins. About 85% of all human proteins and 68% of all yeast proteins are acetylated at their N-terminus . This biological context provides additional perspective on the significance of acetylated amino acid derivatives like Acetyl-L-valine methyl amide in modeling and studying these natural processes.

Current Research and Future Perspectives

Current research involving Acetyl-L-valine methyl amide and related compounds focuses on several promising areas:

  • Development of novel drug delivery systems using responsive polymers

  • Design of peptidomimetics with enhanced pharmacological properties

  • Investigation of thermodynamic properties of amino acid derivatives in solution

  • Creation of biomaterials with tunable properties

Future research directions may include:

  • More detailed structure-activity relationship studies

  • Exploration of potential biological activities

  • Development of new synthetic routes for analogues

  • Applications in nanomedicine and targeted drug delivery

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